molecular formula C19H17N3O3S B2942613 N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251625-75-8

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2942613
CAS No.: 1251625-75-8
M. Wt: 367.42
InChI Key: AERMLGPGDBDNHG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, also known as N-[(4-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s Disease. It influences the pathway of Aβ formation by downregulating APP and BACE . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the pathways lead to a reduction in Aβ formation and tau phosphorylation, two main features of AD pathophysiology .

Pharmacokinetics

The compound has shown beneficial effects in preclinical ad-like models , suggesting that it has favorable ADME properties for therapeutic use.

Result of Action

The compound’s action results in the prevention of Aβ formation and reduction of tau phosphorylation in cellular models of Alzheimer’s Disease . This is achieved through the downregulation of APP and BACE levels and modulation of the GSK3β pathway . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the thiazoloquinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide include other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMLGPGDBDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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